molecular formula C13H18N2O5S B3281176 (4-Diethylsulfamoyl-benzoylamino)-acetic acid CAS No. 729578-96-5

(4-Diethylsulfamoyl-benzoylamino)-acetic acid

Cat. No. B3281176
CAS RN: 729578-96-5
M. Wt: 314.36 g/mol
InChI Key: XNAAZUFOJHYJSL-UHFFFAOYSA-N
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Description

(4-Diethylsulfamoyl-benzoylamino)-acetic acid, commonly known as DABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DABA is a white crystalline solid that has a molecular formula of C13H18N2O4S and a molecular weight of 310.36 g/mol.

Scientific Research Applications

Environmental Degradation and Treatment Technologies

Research on various compounds, such as acetaminophen and nitisinone, highlights the importance of understanding the degradation pathways, by-products, and biotoxicity of chemicals released into the environment. Advanced Oxidation Processes (AOPs) are frequently explored for their potential to treat aqueous media containing recalcitrant compounds, leading to various kinetics, mechanisms, and by-products. The degradation products and their effects on biotoxicity are crucial for assessing the environmental impact and for enhancing degradation technologies (Qutob et al., 2022; Barchańska et al., 2019).

Antimicrobial Properties and Biopreservation

The antimicrobial properties of lactic acid bacteria (LAB) and their metabolites, including organic acids like lactic and acetic acid, are of interest for their potential use as natural preservatives in food. These properties derive from competition for nutrients and the production of antimicrobial compounds, offering an alternative for improving food safety and extending the shelf life of food products (Reis et al., 2012).

Pharmacology and Medical Applications

Compounds like Lysergic Acid Diethylamide (LSD) and Chlorogenic Acid (CGA) are studied for their psychoactive effects and potential therapeutic roles, respectively. Research into these compounds encompasses their pharmacology, psychopharmacology, and the therapeutic implications of their use in treating various disorders, including metabolic and psychiatric conditions (Passie et al., 2008; Naveed et al., 2018).

Environmental and Ecotoxicological Impacts

Studies on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) provide insights into the environmental fate, behavior, eco-toxicological effects, and potential impacts on human and ecosystems. Understanding these aspects is critical for assessing risks, developing mitigation strategies, and informing regulatory policies to protect against further exposure (Islam et al., 2017).

properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-15(4-2)21(19,20)11-7-5-10(6-8-11)13(18)14-9-12(16)17/h5-8H,3-4,9H2,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAAZUFOJHYJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259106
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

729578-96-5
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729578-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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